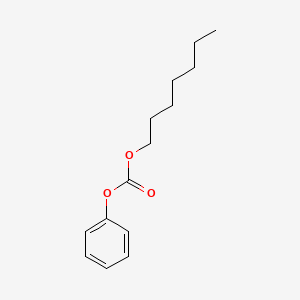

Carbonic acid, heptyl phenyl ester

Description

Significance and Scope of Carbonic Acid Esters in Chemical Research

Carbonic acid esters, or organic carbonates, are a class of organic compounds characterized by a carbonate functional group, which consists of a carbonyl group flanked by two alkoxy or aryloxy groups (R-O-C(=O)-O-R'). Their significance in chemical research and industry is extensive and multifaceted. wikipedia.org They serve as versatile solvents, valued for their low toxicity and good biodegradability. wikipedia.org Furthermore, they are crucial intermediates and reagents in organic synthesis. rsc.org

One of the most prominent applications of carbonic acid esters is in the production of polycarbonates, a class of thermoplastic polymers known for their exceptional strength, toughness, and optical clarity. wikipedia.org These materials find widespread use in applications ranging from eyeglass lenses and compact discs to automotive components and bulletproof glass. wikipedia.org

In the realm of green chemistry, dialkyl carbonates are championed as environmentally benign alternatives to hazardous chemicals like phosgene (B1210022) and dimethyl sulfate (B86663) for alkylation and carbonylation reactions. rsc.org The synthesis of carbonic acid esters from carbon dioxide is also an active area of research, offering a potential pathway for CO2 utilization. acs.orgnih.gov Their utility extends to being electrolytes in lithium batteries and as preservatives in the beverage industry. wikipedia.org

Academic Context and Research Trajectory of Carbonic Acid, Heptyl Phenyl Ester

While the broader class of carbonic acid esters has been the subject of extensive research, "this compound" itself has a more limited academic footprint. Much of the available information is situated within patent literature, suggesting its primary relevance may lie in industrial applications rather than fundamental academic research. google.cominoue-as.comgoogleapis.comgoogle.comgoogle.comgoogle.comgoogle.com

Research mentioning heptyl phenyl carbonate often revolves around the production of aromatic carbonates through transesterification processes. inoue-as.comgoogle.com For instance, patents describe its formation as an intermediate in the synthesis of diphenyl carbonate, a key monomer for polycarbonates. google.com One study notes the enrichment of long-chain phenyl carbonates, including heptyl phenyl carbonate, from coal extracts, indicating its natural occurrence in certain geological materials. researchgate.net Another interesting, albeit niche, mention is its synthesis as a substrate for investigating the catalytic activity of antibodies. bath.ac.uk

Fundamental Chemical Structure and Classification of this compound

This compound, with the chemical formula C₁₄H₂₀O₃, is classified as an unsymmetrical or mixed carbonic acid ester. This classification arises from the presence of two different organic substituents attached to the carbonate core: a heptyl group and a phenyl group.

The structure features a central planar carbonate group (O-C(=O)-O). One oxygen atom is bonded to a seven-carbon alkyl chain (the heptyl group), while the other is attached to a phenyl ring. This combination of an aliphatic and an aromatic moiety imparts specific physicochemical properties to the molecule.

Interactive Data Table: Basic Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₃ |

| Molecular Weight | 236.31 g/mol |

| CAS Number | 112406-25-4 |

| Canonical SMILES | CCCCCCCOC(=O)OC1=CC=CC=C1 |

Structure

2D Structure

Properties

CAS No. |

112406-25-4 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

heptyl phenyl carbonate |

InChI |

InChI=1S/C14H20O3/c1-2-3-4-5-9-12-16-14(15)17-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |

InChI Key |

QEEKDIUXTJLWMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations of Carbonic Acid, Heptyl Phenyl Ester

Hydrolytic Pathways of Carbonic Acid Esters

Ester hydrolysis is a fundamental organic reaction that breaks down an ester into a carboxylic acid (or its salt) and an alcohol. wikipedia.orgnumberanalytics.com For carbonic acid esters, this process yields carbonic acid (which is unstable and decomposes to carbon dioxide and water) and the corresponding alcohols or phenols. The hydrolysis can be catalyzed by either acid or base, or it can proceed under neutral conditions. numberanalytics.com

The acid-catalyzed hydrolysis of carbonic acid esters is a reversible process that is essentially the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com The reaction requires a catalytic amount of a strong acid and an excess of water to shift the equilibrium towards the formation of the carboxylic acid and alcohol products. wikipedia.orgkhanacademy.org

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). youtube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the alkoxy groups, converting it into a good leaving group (an alcohol). youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated alkoxy group as an alcohol. youtube.com

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and form the carboxylic acid product. youtube.com

In the specific case of carbonic acid, heptyl phenyl ester, acid-catalyzed hydrolysis would yield phenol (B47542), heptanol (B41253), and carbonic acid, which subsequently decomposes. The catalytic coefficient for the acid-catalyzed process is generally much smaller than that for the base-catalyzed reaction. nih.gov

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. wikipedia.orgjove.com Unlike acid catalysis, the base (typically a hydroxide (B78521) ion) is a reactant and is consumed in stoichiometric amounts. wikipedia.orgjove.com

The mechanism for saponification proceeds as follows:

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. pearson.comyoutube.com This results in the formation of a tetrahedral intermediate. jove.compearson.com

Elimination of the Alkoxide Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide ion (in this case, either a heptoxide or a phenoxide ion) as the leaving group. jove.comyoutube.com This step forms a carboxylic acid. masterorganicchemistry.com

Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide ion (or another hydroxide ion). masterorganicchemistry.com This acid-base reaction is highly favorable and drives the reaction to completion, forming a carboxylate salt and an alcohol. masterorganicchemistry.com

Protonation (Workup): To obtain the final neutral carboxylic acid, an acidic workup step is required to protonate the carboxylate salt. jove.commasterorganicchemistry.com

Isotope-labeling studies have confirmed that the reaction proceeds via cleavage of the acyl-oxygen bond. jove.com The irreversibility of saponification is a key advantage, as the final carboxylate ion is unreactive towards further nucleophilic substitution. jove.commasterorganicchemistry.com

Carbonic acid esters can also undergo hydrolysis in the absence of strong acids or bases, a process referred to as neutral or water-catalyzed hydrolysis. nih.gov This reaction is generally much slower than its acid- or base-catalyzed counterparts. The mechanism is proposed to be similar to the base-catalyzed pathway (a BAc2-type reaction), where a water molecule acts as the nucleophile instead of a hydroxide ion. nih.gov

Kinetic studies on various esters provide insight into the factors affecting the rate of neutral hydrolysis. For instance, the extrapolated rate constant for the uncatalyzed hydrolysis of acetylcholine (B1216132) at 25°C is 3.9 × 10⁻⁷ s⁻¹. acs.org The rate of hydrolysis is influenced by the inductive and steric properties of the substituent groups on the ester. nih.gov In some cases, such as the hydrolysis of certain polyesters, the carboxylic acid product can itself catalyze the reaction, leading to an autocatalytic effect. whiterose.ac.uk Synthetic systems designed to mimic enzymes like aspartic proteases have shown the ability to hydrolyze esters under neutral conditions by activating a water molecule for nucleophilic attack. nih.gov

Table 1: Comparison of Hydrolysis Pathways for Carbonic Acid Esters

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) | Neutral Hydrolysis |

|---|---|---|---|

| Catalyst/Reagent | Catalytic amount of strong acid (H⁺) | Stoichiometric amount of strong base (e.g., OH⁻) jove.com | Water acts as the nucleophile nih.gov |

| Reversibility | Reversible chemistrysteps.com | Irreversible masterorganicchemistry.com | Generally slow |

| Key Intermediate | Protonated tetrahedral intermediate | Tetrahedral intermediate jove.com | Tetrahedral intermediate |

| Initial Products | Carboxylic acid and alcohol studysmarter.co.uk | Carboxylate salt and alcohol masterorganicchemistry.com | Carboxylic acid and alcohol |

| Rate-Determining Step | Often the nucleophilic attack of water | Nucleophilic attack of hydroxide ion | Nucleophilic attack of water |

| Relative Rate | Slower than base-catalyzed | Generally the fastest pathway | The slowest pathway |

Reduction and Hydrogenation Reactions

The ester functionality of this compound can be reduced to alcohols or other functional groups using various reducing agents and reaction conditions.

Strong hydride reducing agents, most notably lithium aluminum hydride (LiAlH₄), are effective in reducing esters to primary alcohols. wikipedia.orgjove.com Weaker agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters but can reduce more reactive carbonyl compounds like aldehydes and ketones. dalalinstitute.com

The mechanism for the reduction of an ester by LiAlH₄ involves the following steps:

First Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. jove.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, and the alkoxide group is eliminated as a leaving group, forming an aldehyde intermediate. jove.com

Second Nucleophilic Attack: The aldehyde intermediate is more reactive than the starting ester and is immediately attacked by a second hydride ion. jove.com This forms a new tetrahedral alkoxide intermediate.

Protonation: An aqueous workup step is required to protonate the alkoxide intermediate, yielding the primary alcohol. dalalinstitute.comlibretexts.org

The reduction of an ester with LiAlH₄ requires two equivalents of the hydride reagent and produces two alcohol molecules. jove.comsaskoer.ca For this compound, reduction with LiAlH₄ would be expected to yield methanol (B129727) (from the central carbonyl group), heptanol, and phenol.

Milder, sterically hindered hydride reagents can be used to achieve partial reduction. For example, diisobutylaluminum hydride (DIBAL-H) or lithium tri(tert-butoxy)aluminum hydride can reduce esters to aldehydes if the reaction is carried out at low temperatures (e.g., -78 °C) and with a controlled stoichiometry. jove.comlibretexts.org

Catalytic hydrogenation is another method for the reduction of esters, often favored in industrial settings. wikipedia.org This process involves reacting the ester with hydrogen gas (H₂) under pressure and in the presence of a metal catalyst. organicreactions.org

The catalytic hydrogenation of esters typically yields primary alcohols. acs.orgrsc.org A variety of heterogeneous catalysts have been developed for this transformation, with copper chromite being one of the most effective. organicreactions.org More recently, catalysts based on rhenium (e.g., Re/TiO₂) and ruthenium have been shown to be highly active and selective for the hydrogenation of various carboxylic acid esters to their corresponding alcohols under milder conditions. rsc.orgresearchgate.net The reaction is a fundamental and important transformation with wide applications. acs.org

The general transformation for the hydrogenation of an ester to alcohols is: RCOOR' + 2 H₂ → RCH₂OH + R'OH

For this compound, catalytic hydrogenation would be expected to produce methanol, heptanol, and phenol. The specific products and their distribution can depend on the catalyst, temperature, and pressure used. While alcohol formation is the primary pathway, under certain conditions, hydrogenolysis of C-O bonds can lead to the formation of ethers, though this is less common for carbonic acid esters compared to other ester types.

Table 2: Summary of Reduction and Hydrogenation Products

| Compound Name | CAS Number |

|---|---|

| This compound | 6542-53-6 |

| Lithium aluminum hydride | 16853-85-3 |

| Sodium borohydride | 16940-66-2 |

| Diisobutylaluminum hydride | 1191-15-7 |

| Lithium tri(tert-butoxy)aluminum hydride | 17476-04-9 |

| Methanol | 67-56-1 |

| Heptanol | 111-70-6 |

| Phenol | 108-95-2 |

| Carbonic acid | 463-79-6 |

| Carbon dioxide | 124-38-9 |

| Water | 7732-18-5 |

| Acetylcholine | 51-84-3 |

| Copper chromite | 12053-18-8 |

| Rhenium | 7440-15-5 |

| Titanium dioxide | 13463-67-7 |

Nucleophilic Acyl Substitution Processes in Carbonic Acid Ester Chemistry

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including carbonic acid esters. researchgate.netmasterorganicchemistry.comopenstax.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of a leaving group. masterorganicchemistry.comopenstax.org The general mechanism proceeds via an addition-elimination pathway.

The reactivity of carboxylic acid derivatives in these reactions is inversely related to the basicity of the leaving group; a weaker base is a better leaving group. youtube.com For this compound, two potential leaving groups exist: the heptyloxy group (-O-C₇H₁₅) and the phenoxy group (-O-C₆H₅). Phenol is more acidic than heptanol, meaning the phenoxide anion is a weaker base and thus a better leaving group than the heptyloxide anion. wikipedia.org Consequently, nucleophilic attack is more likely to result in the displacement of the phenoxy group.

The relative reactivity of carbonic acid esters places them in the middle of the reactivity scale for carboxylic acid derivatives, generally more reactive than amides but less reactive than acid halides and anhydrides. youtube.com This reactivity can be influenced by both steric and electronic factors. openstax.org

Mechanism of Nucleophilic Acyl Substitution:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the carbonic acid ester, breaking the π bond of the carbonyl group and forming a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the more stable leaving group (in this case, the phenoxide ion).

This can be illustrated in a generalized reaction with a nucleophile, Nu⁻:

C₇H₁₅O(CO)OC₆H₅ + Nu⁻ → C₇H₁₅O(CO)Nu + C₆H₅O⁻

Common nucleophilic acyl substitution reactions for carbonic acid esters include hydrolysis (reaction with water), alcoholysis (transesterification), and aminolysis (reaction with amines). For instance, the hydrolysis of this compound would yield heptyl carbonic acid (which is unstable and decomposes to heptanol and carbon dioxide) and phenol.

Polymerization and Oligomerization Reactions

This compound, as an acyclic carbonate, can participate in polymerization reactions, primarily through transesterification, to form polycarbonates or poly(ester-carbonates). This typically involves reaction with a diol, where the heptyl phenyl carbonate acts as a monomer.

The key process is a melt transesterification (or polycondensation), a common industrial method for producing polycarbonates from diphenyl carbonate and a diol like bisphenol A. researchgate.netnih.govuci.edu In this process, the diol acts as the nucleophile, displacing the alcohol or phenol from the carbonate monomer to form a new carbonate linkage and build the polymer chain. The reaction is driven to completion by removing the phenol byproduct, often under reduced pressure at elevated temperatures. nih.govmdpi.com

For this compound, the reaction with a generic diol (HO-R-OH) would proceed as follows, with the release of phenol and/or heptanol. Given that phenoxide is a better leaving group, the initial reaction would likely involve the displacement of phenol.

n C₇H₁₅O(CO)OC₆H₅ + n HO-R-OH → [-O-R-O-(CO)-]ₙ + n C₆H₅OH + n C₇H₁₅OH

This process allows for the formation of poly(ester-carbonates) if the diol also contains an ester functionality or if a dicarboxylic acid is included in the polymerization mixture.

While this compound is an acyclic molecule, it is important to contrast its polymerization with the more extensively studied ring-opening polymerization (ROP) of cyclic carbonates. ROP is a powerful technique for producing well-defined aliphatic polycarbonates and poly(ester-carbonates). utwente.nl This method involves the use of cyclic monomers, such as trimethylene carbonate or lactide, and an initiator, which can be anionic, cationic, or coordination-based. utwente.nl The polymerization is driven by the release of ring strain in the cyclic monomer.

The synthesis of poly(ester-carbonates) via ROP often involves the copolymerization of a cyclic carbonate with a cyclic ester (a lactone). utwente.nl This allows for precise control over the polymer's microstructure and properties. Although not directly applicable to the polymerization of this compound, the study of ROP provides valuable insights into the structure-property relationships of poly(ester-carbonates).

Oxidative Transformations and Derivatization Strategies

The phenyl group in this compound is susceptible to a range of oxidative transformations and derivatization reactions, similar to other phenol derivatives. nih.govnih.gov These reactions can be used to modify the structure and properties of the molecule.

Oxidative Transformations:

The term "oxidative transformations" can encompass several types of reactions. One possibility is the oxidative cleavage of the ester linkage. For instance, cytochrome P-450 enzymes have been shown to catalyze the oxidative cleavage of carboxylic acid esters, proceeding via hydrogen atom abstraction from the alkyl group. nih.govnih.gov A similar enzymatic or chemical oxidation of the heptyl group in this compound could potentially lead to fragmentation.

Another potential oxidative pathway involves the phenyl ring itself. Phenols and phenyl ethers can be oxidized to quinones under certain conditions. rsc.org Electrochemical oxidation is one method to achieve this transformation. rsc.org While the carbonate group is electron-withdrawing, which can deactivate the ring to some extent, strong oxidizing agents could still lead to the formation of quinone-like structures or oxidative coupling products.

Derivatization Strategies:

The phenyl ring can be functionalized using various electrophilic aromatic substitution reactions. uci.edubritannica.comyoutube.commasterorganicchemistry.com The phenoxy group of the carbonate is an ortho-, para-director, although it is less activating than a hydroxyl group. britannica.com Potential derivatization reactions include:

Halogenation: Introduction of bromine or chlorine at the ortho and para positions.

Nitration: Introduction of a nitro group, which can be further reduced to an amine.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the deactivating nature of the carbonate might require harsh conditions.

These derivatization strategies allow for the synthesis of a variety of substituted phenyl esters from the parent this compound, opening avenues to new materials and molecules with tailored properties. For example, functionalization of the phenyl ring could be used to attach other reactive groups or to modify the electronic properties of the molecule. nih.govnih.gov

Interactive Data Tables

Table 1: Nucleophilic Acyl Substitution in Carbonic Acid Esters - Representative Reactions

| Nucleophile | Product with this compound | Leaving Group | General Conditions |

| H₂O (Hydrolysis) | Heptanol + Phenol + CO₂ | Phenoxide & Heptyloxide | Acid or base catalysis |

| R'OH (Alcoholysis) | Carbonic acid, heptyl R' ester + Phenol | Phenoxide | Acid or base catalysis |

| NH₃ (Aminolysis) | Heptyl carbamate (B1207046) + Phenol | Phenoxide | Heat |

Table 2: Polymerization of Carbonates - A Comparison

| Polymerization Method | Monomer(s) | Typical Catalyst/Initiator | Key Feature |

| Melt Transesterification | Acyclic Carbonate (e.g., Heptyl Phenyl Ester) + Diol | Metal oxides/acetates (e.g., ZnO, Ti(OBu)₄) | Polycondensation with removal of a small molecule byproduct (e.g., phenol). mdpi.com |

| Ring-Opening Polymerization | Cyclic Carbonate (e.g., Trimethylene Carbonate) | Organometallic (e.g., Sn(Oct)₂), Organic | Chain growth polymerization driven by ring strain relief. |

Advanced Spectroscopic and Characterization Techniques for Heptyl Phenyl Carbonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules like heptyl phenyl carbonate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms within the compound.

¹H NMR and ¹³C NMR Spectral Analysis in Ester Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are pivotal in the characterization of esters. utsunomiya-u.ac.jp In the ¹H NMR spectrum of heptyl phenyl carbonate, distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the heptyl chain would be expected. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons on the carbon adjacent to the oxygen atom of the ester group will be deshielded and appear at a lower field compared to the protons further down the alkyl chain. pdx.edu

Similarly, the ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton. researchgate.net The carbonyl carbon of the carbonate group is typically observed in the downfield region of the spectrum, around 150-180 ppm. libretexts.org The carbons of the phenyl ring and the heptyl group will also exhibit characteristic chemical shifts, allowing for a complete assignment of the carbon framework. Two-dimensional NMR techniques, such as COSY and HMBC, can further aid in establishing the connectivity between protons and carbons, confirming the ester structure. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Heptyl Phenyl Carbonate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | 150 - 160 |

| Phenyl C1 (attached to O) | - | 150 - 155 |

| Phenyl C2, C6 | 7.1 - 7.2 | 120 - 122 |

| Phenyl C3, C5 | 7.3 - 7.4 | 129 - 130 |

| Phenyl C4 | 7.2 - 7.3 | 125 - 126 |

| Heptyl C1' (O-CH₂) | 4.1 - 4.3 | 68 - 70 |

| Heptyl C2' | 1.6 - 1.8 | 30 - 32 |

| Heptyl C3' - C6' | 1.2 - 1.5 | 22 - 29 |

| Heptyl C7' (CH₃) | 0.8 - 0.9 | 13 - 15 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) in Structural Elucidation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns. MS is also highly effective for assessing the purity of a sample. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of heptyl phenyl carbonate, a sample is first vaporized and separated based on its boiling point and interactions with a stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum for heptyl phenyl carbonate would show a molecular ion peak corresponding to its molecular weight, confirming its identity. nih.govresearchgate.net The fragmentation pattern, which arises from the breaking of specific bonds within the molecule, can provide further structural confirmation. For instance, characteristic fragments corresponding to the phenyl group, the heptyl chain, and the carbonate moiety would be expected. GC-MS is also highly sensitive for detecting and identifying impurities, making it an excellent tool for purity assessment. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For analyzing heptyl phenyl carbonate within more complex mixtures or for compounds that are not amenable to GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. nih.govnih.gov LC separates components in a liquid phase, which are then introduced into the mass spectrometer. researchgate.net

Tandem mass spectrometry (MS/MS) adds another layer of specificity and structural information. nih.gov In an LC-MS/MS experiment, a specific ion (e.g., the molecular ion of heptyl phenyl carbonate) is selected and then fragmented. The resulting daughter ions are analyzed, providing a highly specific fragmentation pattern that can be used for unambiguous identification and quantification, even in the presence of co-eluting compounds. researchgate.netlcms.cz This technique is particularly useful for metabolic studies or for analyzing trace levels of the compound in various matrices.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. nih.gov These methods are based on the interaction of light with molecular vibrations.

Fourier-Transform Infrared (FTIR) Spectroscopy Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. researchgate.netupi.edu The FTIR spectrum of heptyl phenyl carbonate would be characterized by several key absorption bands. A strong, sharp absorption peak in the region of 1780-1740 cm⁻¹ is indicative of the C=O stretching vibration of the carbonate group. libretexts.org

Other characteristic peaks would include those for the C-O stretching vibrations of the ester linkage, typically found in the 1300-1000 cm⁻¹ region. The presence of the aromatic phenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. researchgate.net The aliphatic heptyl group would show C-H stretching vibrations just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information to FTIR. researchgate.net While strong in the IR, the C=O stretch of the carbonate may be weaker in the Raman spectrum. Conversely, the symmetric vibrations of the phenyl ring are often strong in the Raman spectrum. researchgate.netresearchgate.netmdpi.com Analysis of both FTIR and Raman spectra can, therefore, provide a more complete picture of the functional groups present in heptyl phenyl carbonate.

Table 2: Characteristic Infrared Absorption Frequencies for Heptyl Phenyl Carbonate

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1780 - 1740 | Strong, Sharp |

| Ester (C-O) | Stretch | 1300 - 1000 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H | Stretch | < 3000 | Medium to Strong |

Real-time In Situ Spectroscopic Monitoring of Esterification and Polymerization Reactions

Real-time, in-situ spectroscopic monitoring is an indispensable tool for understanding the kinetics and mechanisms of esterification reactions, such as the synthesis of heptyl phenyl carbonate. This approach allows for the continuous tracking of reactant consumption and product formation without the need for sample extraction, thereby preserving the integrity of the reaction system. Techniques like mid-infrared (MIR), near-infrared (NIR), and Raman spectroscopy are particularly well-suited for this purpose. nih.govacs.orgresearchgate.net

In the context of synthesizing heptyl phenyl carbonate, which can be formed from the reaction of phenol (B47542) with heptyl chloroformate or via transesterification, in-situ spectroscopy offers several advantages. For instance, MIR spectroscopy can be employed to monitor the disappearance of the O-H stretching band of phenol and the appearance of the characteristic C=O stretching vibration of the carbonate product. nih.govnih.gov A miniaturized mid-infrared spectrometer with an attenuated total reflectance (ATR) probe could be directly immersed in the reaction vessel to acquire spectra at regular intervals. nih.gov The change in the intensity of specific absorption bands over time provides a kinetic profile of the reaction, enabling the determination of reaction rates, endpoints, and yields. researchgate.net

Similarly, in-situ Raman spectroscopy can be utilized to follow the esterification process. The formation of the ester linkage can be tracked by monitoring the intensity of Raman bands corresponding to the ester and carboxylic groups. acs.org This technique is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water.

Near-infrared (NIRS) spectroscopy, coupled with partial least-squares (PLSR) regression models, presents another powerful method for the simultaneous quantification of all components in the reaction mixture, including reactants, products, and any byproducts like water. researchgate.net This allows for a comprehensive understanding of the reaction dynamics under various conditions, such as changes in temperature and catalyst concentration.

| In-situ Spectroscopic Technique | Monitored Species/Bonds | Key Advantages for Heptyl Phenyl Carbonate Synthesis |

| Mid-Infrared (MIR) Spectroscopy | O-H (Phenol), C=O (Carbonate) | High sensitivity to functional group changes, direct correlation of peak intensity to concentration. nih.govnih.gov |

| Raman Spectroscopy | Ester and Carboxylic group vibrations | Suitable for aqueous reaction media, provides detailed structural information. acs.org |

| Near-Infrared (NIR) Spectroscopy | O-H, C-H, C=O overtones and combination bands | Allows for simultaneous quantification of multiple components, suitable for online process control. researchgate.net |

These in-situ techniques provide a wealth of data that is crucial for optimizing reaction conditions, ensuring high product yield and purity, and scaling up the synthesis of heptyl phenyl carbonate for industrial applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties of Esters

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic properties of molecules containing chromophores, such as the aromatic ring and carbonyl group present in heptyl phenyl carbonate. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. In heptyl phenyl carbonate, the principal electronic transitions are the π → π* and the n → π* transitions. hnue.edu.vn

The benzene (B151609) ring in the phenyl group is a strong chromophore and exhibits characteristic π → π* transitions. Typically, benzene shows intense absorption bands around 184 nm and 202 nm, and a less intense, fine-structured band around 255 nm. hnue.edu.vnlibretexts.org The presence of the carbonate group attached to the phenyl ring can cause bathochromic (to longer wavelengths) and hyperchromic (increase in absorbance) shifts of these bands. hnue.edu.vn

The carbonyl group (C=O) of the carbonate also contributes to the UV-Vis spectrum, primarily through a weak, symmetry-forbidden n → π* transition, which typically occurs at longer wavelengths (around 270-300 nm). masterorganicchemistry.com Conjugation of the carbonyl group with the phenyl ring influences the energy of both the n → π* and π → π* transitions, generally shifting them to longer wavelengths. hnue.edu.vn

The electronic absorption spectrum of heptyl phenyl carbonate is expected to be dominated by the π → π* transitions of the aromatic system, with a weaker n → π* transition appearing as a shoulder or a separate band at a longer wavelength. Studies on structurally similar aromatic esters, such as 4-Pentylphenyl 4-n-benzoate derivatives, have shown complex absorbance transitions in various solvents, indicating the influence of the local environment on the electronic structure. researchgate.net The position and intensity of these absorption bands can provide insights into the extent of conjugation and the electronic interactions within the molecule.

| Electronic Transition | Associated Chromophore | Expected Wavelength Region (nm) | Characteristics |

| π → π | Phenyl ring | ~200-280 | High intensity (allowed transition). hnue.edu.vnmsu.edu |

| n → π | Carbonyl group (C=O) | ~270-300 | Low intensity (forbidden transition). masterorganicchemistry.com |

Analysis of the UV-Vis spectrum of heptyl phenyl carbonate can also provide information about its potential for applications in materials science, for instance, as a UV-blocking agent or in the formulation of materials with specific optical properties.

X-ray Diffraction (XRD) and Crystallographic Analysis of Ester-Containing Materials

X-ray diffraction (XRD) is the most definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. If heptyl phenyl carbonate can be prepared in a crystalline form, single-crystal XRD analysis can provide precise information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. This data is fundamental for understanding its structure-property relationships.

In a hypothetical crystallographic study of heptyl phenyl carbonate, key parameters that would be determined include:

| Crystallographic Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, triclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Molecular Conformation | The dihedral angles and overall shape of the heptyl phenyl carbonate molecule in the solid state. |

| Intermolecular Interactions | The nature and geometry of non-covalent interactions (e.g., van der Waals forces, C-H···π interactions) that govern the crystal packing. |

Powder XRD could also be used to characterize polycrystalline samples of heptyl phenyl carbonate. This technique is useful for phase identification, assessing sample purity, and studying the degree of crystallinity. The analysis of the diffraction peak profiles can also yield information about the average crystallite size and lattice strain within the material. csic.es The structural insights gained from XRD are invaluable for materials science applications where the solid-state packing and morphology of heptyl phenyl carbonate could influence its physical properties.

Structure Reactivity Relationships Srr of Carbonic Acid, Heptyl Phenyl Ester Analogues

Influence of Heptyl Chain Variations on Chemical Behavior and Reaction Kinetics

Variations in the alkyl chain, specifically the heptyl group in carbonic acid, heptyl phenyl ester, exert a significant influence on the molecule's reactivity, primarily through steric and electronic (inductive) effects.

Steric Hindrance: The length and branching of the alkyl chain can physically obstruct the approach of a nucleophile to the electrophilic carbonyl carbon. While a linear heptyl chain offers a certain level of steric bulk, increasing this bulk, for instance by introducing branching (e.g., using a 1,1-dimethylpentyl group instead of a heptyl group), would sterically hinder the transition state of a nucleophilic attack. This increased steric hindrance generally leads to a decrease in the rate of reactions like hydrolysis. mdpi.com

Inductive Effects: Alkyl groups are generally electron-donating through an inductive effect (+I). This effect pushes electron density towards the carbonyl carbon, slightly reducing its electrophilicity and thus its reactivity towards nucleophiles. As the length of a linear alkyl chain increases, this electron-donating effect can also increase, albeit modestly. Studies on the esterification of carboxylic acids have shown that increasing the carbon chain length can lead to a decrease in reaction rates, a trend attributed to a combination of increasing steric hindrance and inductive effects. researchgate.net Therefore, a shorter alkyl chain (e.g., ethyl or propyl) in place of the heptyl group would be expected to result in a slightly more reactive carbonate ester, assuming other factors remain constant.

The interplay of these effects is summarized in the table below, illustrating expected trends in reaction kinetics based on modifications to the heptyl chain.

| Heptyl Chain Variation | Primary Effect(s) | Expected Impact on Reaction Rate (e.g., Hydrolysis) | Rationale |

| Shorter Linear Chain (e.g., Propyl) | Reduced Steric Hindrance | Increase | Less physical blockage for nucleophilic attack at the carbonyl carbon. mdpi.comresearchgate.net |

| Longer Linear Chain (e.g., Decyl) | Increased Steric Hindrance | Decrease | Greater physical bulk hinders the approach of reactants. researchgate.net |

| Branched Chain (e.g., tert-heptyl) | Significant Steric Hindrance | Significant Decrease | The bulky structure provides a substantial steric shield around the reaction center. mdpi.com |

Impact of Phenyl Ring Substitutions on Carbonyl Reactivity and Aromatic Interactions

Modifying the phenyl ring with various substituents has a profound and predictable impact on the reactivity of the carbonate ester. This is because the phenyl group acts as the leaving group in many reactions, and its ability to stabilize a negative charge is critical. Substituents alter the electronic properties of the ring through resonance and inductive effects. ncert.nic.in

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups, particularly at the ortho and para positions, pull electron density away from the phenyl ring. ncert.nic.in This has two major consequences:

It makes the phenoxide leaving group more stable by delocalizing the resulting negative charge. A more stable leaving group leads to a faster reaction rate.

The withdrawal of electrons through the phenoxy oxygen increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. The high reactivity of esters with electron-withdrawing groups on the phenyl ring, such as p-nitrophenyl esters, is well-documented and is attributed to these electronic effects. mdpi.com

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups push electron density into the phenyl ring. This destabilizes the phenoxide leaving group by intensifying the negative charge. Consequently, EDGs on the phenyl ring decrease the rate of nucleophilic substitution reactions.

The following table illustrates how different substituents on the phenyl ring can modulate the reactivity of the ester.

| Phenyl Ring Substituent (Position) | Electronic Effect | Expected Impact on Reaction Rate (e.g., Hydrolysis) | Rationale |

| -NO₂ (para) | Strong Electron-Withdrawing | Significant Increase | Stabilizes the phenoxide leaving group through resonance and induction, increasing carbonyl electrophilicity. mdpi.comncert.nic.in |

| -Cl (para) | Weak Electron-Withdrawing | Moderate Increase | Inductively withdraws electrons, stabilizing the leaving group. |

| -CH₃ (para) | Weak Electron-Donating | Decrease | Destabilizes the phenoxide leaving group through an inductive effect. |

| -OCH₃ (para) | Strong Electron-Donating (Resonance) | Significant Decrease | Destabilizes the phenoxide leaving group by donating electron density. |

Stereochemical Considerations in Carbonic Acid Ester Transformations

Stereochemistry becomes a critical factor in the transformation of carbonic acid esters when chiral centers are present in either the alcohol or the leaving group moiety. For this compound, chirality could be introduced by using a chiral, branched version of the heptyl alcohol (e.g., (S)-heptan-2-ol) or by introducing substituents on the phenyl ring that create a chiral molecule.

Transformations at the carbonyl carbon, such as hydrolysis, typically proceed through a tetrahedral intermediate. If the reaction does not involve breaking a bond at a stereocenter, the original configuration is retained. However, in reactions where a stereocenter is directly involved or is in close proximity to the reacting center, stereoelectronic effects can influence the reaction pathway and rate. These effects arise from the specific spatial orientation of orbitals, which can favor one reaction pathway over another. For instance, the accessibility of the carbonyl group to a chiral reagent or catalyst can differ for enantiomers, leading to stereoselective reactions.

Furthermore, studies on simple carbonic acid esters in the gas phase have identified the existence of different conformational isomers (conformers) due to rotation around single bonds. rsc.orgnih.gov While these conformers can interconvert rapidly in solution, in specific environments or in complex molecules, a particular conformation might be thermodynamically favored, potentially influencing its interaction with enzymes or reagents. rsc.org

Correlation of Molecular Descriptors with Reaction Kinetics and Stability

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for correlating the chemical structure of a molecule with its physical properties and reactivity. nih.govdergipark.org.tr By calculating various molecular descriptors for a series of analogues of this compound, it is possible to build mathematical models that predict their stability and reaction kinetics.

Key molecular descriptors relevant to the reactivity of these esters include:

Electronic Descriptors: Parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and partial charges on atoms can quantify the electronic environment of the carbonate group. A lower LUMO energy, for example, often correlates with higher reactivity towards nucleophiles. dergipark.org.tr

Topological and Steric Descriptors: These include molecular volume, surface area, and shape indices. They can quantify the steric hindrance around the reactive center. An increase in steric descriptors would generally correlate with a decrease in reaction rates.

Hydrophobicity Descriptors: The partition coefficient (logP) describes the molecule's distribution between an oily and an aqueous phase. For heptyl phenyl carbonate, the XLogP3 value is 5, indicating significant hydrophobicity. lookchem.com Changes in the alkyl chain length or phenyl ring substituents would alter this value, affecting solubility and potentially the reaction kinetics in different solvent systems. A high logP has been identified as a destabilizing factor in some systems. nih.gov

A hypothetical QSPR model might reveal the following correlations for analogues of heptyl phenyl carbonate:

| Molecular Descriptor | Influence on Stability/Reactivity | Rationale |

| LUMO Energy | Lower value correlates with increased reactivity. | A lower energy unoccupied orbital is more accessible for electrons from a nucleophile. dergipark.org.tr |

| Partial Charge on Carbonyl Carbon | Higher positive charge correlates with increased reactivity. | A more electrophilic carbon is more attractive to nucleophiles. |

| Molecular Volume | Increased value correlates with decreased reactivity. | Reflects greater steric hindrance around the reactive site. dergipark.org.tr |

| logP (Octanol-Water Partition Coefficient) | Can influence reaction rates depending on the solvent system; high values can be destabilizing. nih.gov | Affects solubility and the molecule's partitioning in multiphase reaction systems. |

| Number of Hydrogen Bond Acceptors | A high count can be a stabilizing factor. nih.gov | The three oxygen atoms in the carbonate group can act as hydrogen bond acceptors, influencing interactions with protic solvents or catalysts. lookchem.com |

Design Principles for Modulating Reactivity through Structural Modification of Ester Derivatives

Based on the structure-reactivity relationships discussed, clear principles emerge for designing carbonic acid ester derivatives with desired reactivity profiles. The goal of such design is often to create a molecule that is stable under certain conditions (e.g., storage) but reacts readily under others (e.g., in the presence of a specific enzyme or chemical trigger).

Tuning Leaving Group Ability: The most effective way to control reactivity is by modifying the phenyl ring. To increase reactivity, introduce strong electron-withdrawing groups (p-nitro, p-cyano) to stabilize the resulting phenoxide. To decrease reactivity and enhance stability, use electron-donating groups (p-methoxy, p-methyl). mdpi.comncert.nic.in

Controlling Steric Access: The alkyl (heptyl) chain can be used to sterically tune reactivity. For high reactivity, a small, linear alkyl chain (e.g., methyl, ethyl) is preferred. To create a highly stable and unreactive ester, a bulky, branched alkyl group (e.g., tert-butyl) can be used to sterically shield the carbonyl group from attack. mdpi.com

Balancing Hydrophobicity and Hydrophilicity: The length of the alkyl chain is a primary determinant of the molecule's lipophilicity. acs.org A long chain like heptyl or octadecyl results in a highly nonpolar molecule. lookchem.comnih.gov If interaction with an aqueous environment is desired, the chain length can be shortened, or polar functional groups (e.g., ethers, esters) could be incorporated into the alkyl chain, a strategy used in post-polymerization modification. semanticscholar.org

By systematically applying these principles, one can fine-tune the electronic and steric properties of carbonic acid ester analogues to achieve a specific kinetic or stability profile, tailoring them for applications ranging from chemical synthesis to materials science.

Environmental Chemical Fate and Abiotic/biotic Degradation Mechanisms of Carbonic Acid Esters

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

Hydrolysis is a primary degradation pathway for many esters in aquatic environments. The process involves the cleavage of the ester bond by water, leading to the formation of an alcohol and a carboxylic acid or, in the case of carbonic acid esters, an alcohol, another alcohol (or phenol), and carbon dioxide.

The rate of hydrolysis for esters is highly dependent on the pH of the surrounding water. This process can be catalyzed by both acids and bases. Generally, the hydrolysis of esters follows a V-shaped pH-rate profile, with the slowest degradation occurring at a neutral pH and faster rates observed under acidic and alkaline conditions. researchgate.netresearchgate.net

For carbonic acid esters, such as substituted phenyl phenyl carbonates, studies have shown that they are significantly more reactive towards alkaline hydrolysis than corresponding carboxylic acid esters like phenyl benzoates. researchgate.netosti.gov The reaction mechanism for alkaline hydrolysis of esters typically proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov This leads to the formation of a tetrahedral intermediate, which then breaks down to yield the final products. nih.gov

Table 1: General pH-Dependence of Ester Hydrolysis

| pH Range | Dominant Mechanism | General Rate |

| Acidic (pH < 4) | Specific Acid Catalysis | Increases with decreasing pH |

| Neutral (pH 4-8) | Neutral Hydrolysis | Generally slow |

| Alkaline (pH > 8) | Base-Catalyzed Hydrolysis | Increases with increasing pH |

This table provides a generalized overview of pH effects on ester hydrolysis based on established chemical principles.

Water activity (a_w_), a measure of the availability of water for chemical reactions, can also influence hydrolysis rates. In environments with low water activity, such as in highly saline waters or non-aqueous phase liquids, the rate of hydrolysis can be significantly reduced due to the lower concentration of available water molecules to participate in the reaction. While specific studies on the effect of water activity on the degradation of carbonic acid, heptyl phenyl ester are not available, it is a well-established principle in environmental chemistry that hydrolysis rates are proportional to water activity.

Photochemical Transformation Pathways

Photochemical degradation, or photolysis, is another important abiotic process that can break down chemical compounds in the environment, particularly in sunlit surface waters. This process can occur through direct absorption of light by the molecule or through indirect photosensitized reactions.

Direct photolysis occurs when a chemical absorbs light energy, leading to its excitation and subsequent chemical reaction. Aromatic compounds, like this compound with its phenyl group, can absorb ultraviolet (UV) radiation from sunlight. The efficiency of this process is described by the quantum yield, which is the fraction of absorbed photons that result in a chemical transformation.

While the specific quantum yield for this compound has not been reported, studies on other aromatic esters can provide an indication of its potential for direct photolysis. For example, the photodecomposition of alkyl esters of benzoylformic acid has been shown to proceed via the Norrish Type II reaction from the triplet excited state. researchgate.net The thermal degradation of diphenyl carbonate, a related compound, has been observed to involve rearrangement to 2-phenoxy benzoic acid. rsc.org The photolysis of other esters has been shown to lead to decarboxylation. researchgate.net It is plausible that direct photolysis of this compound could lead to cleavage of the carbonate linkage or transformations involving the aromatic ring.

In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, can act as photosensitizers. These substances absorb sunlight and transfer the energy to other molecules, including organic pollutants, or generate reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. These ROS can then degrade the pollutants.

The photosensitized degradation of phthalate (B1215562) esters, which also contain an aromatic ring and ester groups, has been shown to be a significant degradation pathway. acs.org The process is often initiated by excited triplet-state DOM. acs.org Given the structure of this compound, it is likely susceptible to degradation by hydroxyl radicals and other ROS generated through photosensitized processes in natural waters. The rate of this degradation would depend on the concentration of photosensitizers and the intensity of sunlight.

Biodegradation Mechanisms by Environmental Microorganisms

Biodegradation is a key process for the removal of organic pollutants from the environment, carried out by microorganisms such as bacteria and fungi. These organisms can use the organic compounds as a source of carbon and energy.

The biodegradation of esters often begins with the enzymatic hydrolysis of the ester bond by esterases, a class of hydrolytic enzymes. bohrium.com For this compound, this initial step would likely be the cleavage of the ester linkage to produce heptanol (B41253) and phenyl carbonic acid, or phenol (B47542) and heptyl carbonic acid. These intermediates would then be further degraded.

The aromatic ring of the resulting phenol would likely be cleaved through pathways common for the degradation of aromatic compounds. Bacteria are known to degrade aromatic compounds through various catabolic pathways, often involving hydroxylation of the ring followed by ring cleavage. nih.govnih.gov The resulting aliphatic intermediates are then funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle.

The heptanol produced would likely be oxidized to heptanoic acid and then undergo β-oxidation, a common pathway for the degradation of fatty acids and other aliphatic chains.

While specific microorganisms capable of degrading this compound have not been identified, the structural motifs of an alkyl chain and an aromatic ring are common in nature and many industrial chemicals. It is therefore highly probable that a diverse range of environmental microorganisms possess the enzymatic machinery to degrade this compound. The rate of biodegradation would be influenced by various environmental factors including temperature, pH, oxygen availability, and the presence of a competent microbial community.

Table 2: Plausible Biodegradation Steps for this compound

| Step | Reaction | Enzyme Class (Probable) | Products |

| 1 | Hydrolysis of ester bond | Esterase / Carbonic anhydrase | Heptanol + Phenyl carbonic acid OR Phenol + Heptyl carbonic acid |

| 2a | Degradation of Phenol | Monooxygenase, Dioxygenase | Catechol, further ring cleavage products |

| 2b | Degradation of Heptanol | Alcohol dehydrogenase, Aldehyde dehydrogenase | Heptanoic acid |

| 3 | Degradation of Heptanoic acid | Acyl-CoA synthetase, β-oxidation enzymes | Acetyl-CoA |

This table outlines a hypothetical biodegradation pathway based on known metabolic routes for similar chemical structures.

Aerobic and Anaerobic Transformation Studies in Soil and Aquatic Systems

No studies were found that specifically investigate the aerobic or anaerobic degradation of this compound in soil or aquatic environments.

Identification of Degradation Products and Metabolic Pathways

There is no available research identifying the degradation products or metabolic pathways for this compound.

Environmental Partitioning and Transport as it Relates to Chemical Degradation

No data exists on the environmental partitioning (such as soil sorption or octanol-water partitioning coefficients) or transport mechanisms for this compound.

Advanced Chemical Synthesis and Materials Science Applications of Carbonic Acid, Heptyl Phenyl Ester in Research

Utilization as Synthetic Intermediates for Complex Organic Molecules

Currently, there is a notable absence of specific research detailing the use of carbonic acid, heptyl phenyl ester as a synthetic intermediate for the construction of complex organic molecules. While the general reactivity of carbonic acid esters suggests their potential as building blocks in organic synthesis, dedicated studies leveraging the unique properties of the heptyl and phenyl groups in this specific arrangement are not readily found in peer-reviewed literature.

Role in Polymer Chemistry and Functional Material Design

The application of this compound in polymer chemistry, particularly in the synthesis of polycarbonates and functionalized polyesters, appears to be an underexplored area of research.

Fabrication of Functionalized Poly(ester-carbonates)

There is no available research that specifically describes the use of this compound in the fabrication of functionalized poly(ester-carbonates). The synthesis of such polymers often involves the copolymerization of cyclic carbonates, lactones, and other functional monomers, but the incorporation of this specific linear carbonate has not been a subject of published studies.

Investigation in Catalytic Systems and Processes Involving Carbonic Acid Esters

The most specific mention of a related compound in a research context comes from a doctoral thesis focused on catalysis by polyclonal antibodies. In this study, a structurally similar compound, [4-nitrophenyl 4'-(3-aza-2-oxo-heptyl)phenyl carbonate], was synthesized to act as a substrate for investigating the hydrolytic activity of these catalytic antibodies. bath.ac.uk This research highlights the utility of carbonate esters as substrates in studying enzymatic and antibody-catalyzed reactions. The study aimed to develop protocols for the purification of polyclonal antibodies and to understand their catalytic mechanisms, using the hydrolysis of the carbonate ester as a model reaction. bath.ac.uk

Additionally, patents related to the production of isocyanates using diaryl carbonates mention heptyl phenyl carbonate as a potential component in the reaction mixture, suggesting its involvement in catalytic transesterification or thermal decomposition processes. google.com

Exploration in Novel Chemical Reaction Development and Methodologies

No dedicated research has been found on the development of novel chemical reactions or synthetic methodologies where this compound is a key reactant or catalyst. While the field of organic synthesis is constantly evolving, this particular compound has not yet been featured as a central element in new reaction discoveries or methodological advancements based on available literature.

An interesting but isolated finding identified a series of alkyl phenyl carbonates, from heptyl phenyl carbonate to octacosyl phenyl carbonate, as having been enriched from a Zhaotong lignite (B1179625) extract, suggesting its natural occurrence or formation under specific geological conditions. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for Carbonic acid, heptyl phenyl ester, and how do reaction conditions influence yield?

- Methodological Answer :

- Enzymatic Synthesis : Use alcohol acetyltransferases (e.g., Atf1p or Lg-Atf1p in S. cerevisiae) to catalyze ester formation from heptanol and phenyl carbonate derivatives. Optimal conditions include mild temperatures (25–37°C), neutral pH (6–8), and cofactors like acetyl-CoA .

- Chemical Synthesis : Employ acyl chlorides (e.g., heptyl chloroformate) with phenol under acid catalysis (e.g., H₂SO₄) or via Friedel-Crafts acylation analogs. Elevated temperatures (80–120°C) and anhydrous conditions are critical to avoid hydrolysis .

- Key Variables : Enzyme isoform specificity, substrate molar ratios, and reaction time significantly impact yield.

Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile ester detection. Use polar capillary columns (e.g., DB-WAX) and electron ionization (EI) for fragmentation patterns. Retention indices and mass spectra (m/z 214 for molecular ion [M⁺]) aid identification .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve ester functional groups (e.g., carbonyl at ~165 ppm in ¹³C NMR) and alkyl/aryl chain configurations. Deuterated chloroform (CDCl₃) is a suitable solvent .

Q. What factors influence the stability of this compound under different storage conditions?

- Methodological Answer :

- Hydrolytic Degradation : Susceptible to base-catalyzed hydrolysis. Store in anhydrous environments (e.g., desiccators) at low temperatures (4°C).

- Oxidative Stability : Avoid exposure to light or peroxides (common in paints/varnishes), which accelerate decomposition. Antioxidants like BHT can mitigate degradation .

Advanced Research Questions

Q. How can contradictory data regarding enzymatic vs. chemical synthesis yields be systematically analyzed?

- Methodological Answer :

- Kinetic Assays : Compare Vₘₐₓ and Kₘ values for enzymatic routes (e.g., Atf1p vs. Atf2p) under standardized pH and temperature. Use knockout yeast strains (e.g., atf1Δ atf2Δ) to isolate enzyme contributions .

- Side-Reaction Profiling : Monitor byproducts (e.g., ethyl acetate in chemical synthesis) via GC-MS to identify competing pathways. Optimize substrate purity and stoichiometry .

Q. What mechanistic role does this compound play in co-pyrolysis reactions, and how can its formation be optimized?

- Methodological Answer :

- Formation Pathway : Generated during co-pyrolysis of lignocellulosic biomass (e.g., cotton stalk) and halogenated polymers (e.g., PCB). Radical recombination of heptyl and phenyl intermediates drives esterification .

- Optimization : Increase phenolic content (e.g., via lignin-rich feedstocks) and use catalytic additives (e.g., ZSM-5 zeolite) to enhance ester selectivity. Pyrolysis at 500–600°C maximizes yield .

Q. How do variations in alcohol acetyltransferase expression levels affect the production of heptyl-containing esters in microbial systems?

- Methodological Answer :

- Overexpression Studies : Use plasmid-based systems (e.g., GAL1 promoters) to upregulate ATF1 or Lg-ATF1 in yeast. Monitor ester titers via headspace GC-MS .

- Metabolic Flux Analysis : Apply ¹³C-labeling to trace carbon flow from acetyl-CoA to ester products. Computational models (e.g., FBA) can predict bottlenecks in pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.